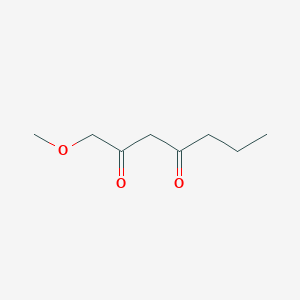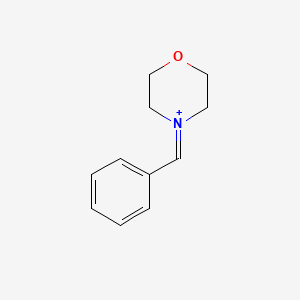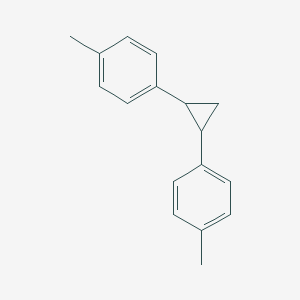
1,1'-(Cyclopropane-1,2-diyl)bis(4-methylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(4-methylphenyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with two 4-methylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Bis(4-methylphenyl)cyclopropane can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the cross-coupling of aryl halides with cyclopropylboronates in the presence of a palladium catalyst . Another method involves the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with aryl halides under specific conditions .
Industrial Production Methods: Industrial production of 1,2-Bis(4-methylphenyl)cyclopropane typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
化学反应分析
Types of Reactions: 1,2-Bis(4-methylphenyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclopropyl derivatives.
Substitution: Formation of halogenated cyclopropane derivatives.
科学研究应用
1,2-Bis(4-methylphenyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1,2-Bis(4-methylphenyl)cyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .
相似化合物的比较
cis- and trans-3,3-Bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid: These compounds have similar structural features but differ in their functional groups and stereochemistry.
1,2-Dibromocyclopentane: Another cycloalkane with similar reactivity but different substituents.
Uniqueness: 1,2-Bis(4-methylphenyl)cyclopropane is unique due to its specific substitution pattern and the presence of two 4-methylphenyl groups, which impart distinct chemical and physical properties.
属性
CAS 编号 |
117954-05-9 |
|---|---|
分子式 |
C17H18 |
分子量 |
222.32 g/mol |
IUPAC 名称 |
1-methyl-4-[2-(4-methylphenyl)cyclopropyl]benzene |
InChI |
InChI=1S/C17H18/c1-12-3-7-14(8-4-12)16-11-17(16)15-9-5-13(2)6-10-15/h3-10,16-17H,11H2,1-2H3 |
InChI 键 |
SYKRKRUCIDVFLS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2CC2C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(Ethylamino)benzamido]benzoic acid](/img/structure/B14301294.png)
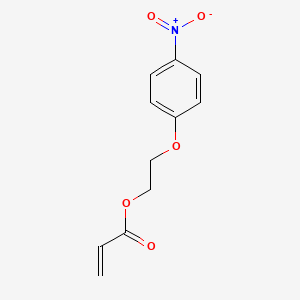

![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid](/img/structure/B14301327.png)
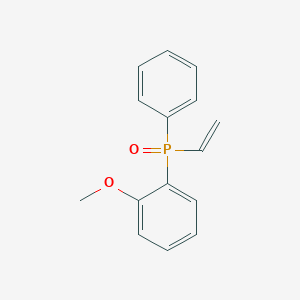

![5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14301340.png)
![[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14301347.png)
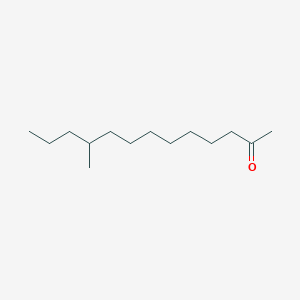
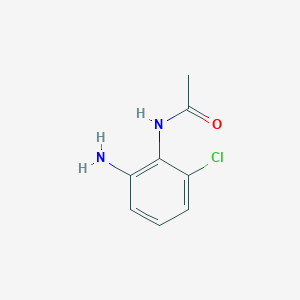
![1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one](/img/structure/B14301361.png)
